molecular formula C8HCl4NO2 B8597696 2,3,4,5-Tetrachloro-6-cyanobenzoic acid CAS No. 756414-27-4

2,3,4,5-Tetrachloro-6-cyanobenzoic acid

Cat. No.: B8597696
CAS No.: 756414-27-4
M. Wt: 284.9 g/mol
InChI Key: IGSKVMQALPYWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-Tetrachloro-6-cyanobenzoic acid is a useful research compound. Its molecular formula is C8HCl4NO2 and its molecular weight is 284.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

One of the primary applications of 2,3,4,5-tetrachloro-6-cyanobenzoic acid is as a precursor in organic synthesis. It serves as an intermediate for producing more complex organic molecules. The compound can undergo various reactions:

  • Electrophilic Substitution : The chlorine atoms can be replaced by other functional groups through electrophilic aromatic substitution reactions.
  • Reduction Reactions : It can be reduced to form 3,4,5,6-tetrachloro-2-aminobenzoic acid.
  • Hydrolysis : Hydrolysis can yield 3,4,5,6-tetrachloro-2-carboxybenzoic acid.

These reactions are crucial for synthesizing derivatives used in pharmaceuticals and agrochemicals.

Research has indicated that this compound exhibits potential biological activities. Its derivatives have been investigated for various pharmacological effects:

  • Antimicrobial Properties : Compounds derived from this compound have shown antimicrobial activity against a range of pathogens.
  • Antitumor Activity : Some studies suggest that derivatives may possess anticancer properties due to their ability to interact with biological molecules .

Case Study: Antimicrobial Activity

A study demonstrated that certain derivatives of this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to their ability to disrupt bacterial cell membranes .

Industrial Applications

In addition to its use in research and development within the laboratory setting, this compound has industrial applications:

  • Specialty Chemicals Production : It is utilized in the production of specialty chemicals and materials due to its unique structural properties.
  • Pigment Manufacturing : The compound serves as an intermediate in the synthesis of pigments used in dyes and coatings .

Data Table: Comparison of Reactions Involving this compound

Reaction TypeProductNotes
Electrophilic SubstitutionVarious functional group derivativesChlorine atoms can be replaced with other groups
Reduction3,4,5,6-Tetrachloro-2-aminobenzoic acidUseful for synthesizing amine derivatives
Hydrolysis3,4,5,6-Tetrachloro-2-carboxybenzoic acidYields carboxylic acid derivative

Properties

CAS No.

756414-27-4

Molecular Formula

C8HCl4NO2

Molecular Weight

284.9 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-cyanobenzoic acid

InChI

InChI=1S/C8HCl4NO2/c9-4-2(1-13)3(8(14)15)5(10)7(12)6(4)11/h(H,14,15)

InChI Key

IGSKVMQALPYWSB-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O

Origin of Product

United States

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